Product packaging for Guanabenz hydrochloride(Cat. No.:)

Guanabenz hydrochloride

Cat. No.: B7891020
M. Wt: 267.5 g/mol
InChI Key: UNWWUUPHJRAOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Guanabenz (B1672423) Hydrochloride in Pharmacological Research

Guanabenz, with the chemical name 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, was developed as an antihypertensive drug. wikipedia.orguky.edu It received FDA approval in 1982 for the treatment of high blood pressure. nih.govncats.io Its primary mechanism of action was identified as agonism of the alpha-2 adrenergic receptor, primarily in the central nervous system. nih.govdrugbank.comnih.gov By stimulating these receptors in the brainstem, Guanabenz leads to a reduction in sympathetic outflow from the central nervous system to the peripheral circulatory system. drugbank.comncats.io This results in decreased peripheral vascular resistance, a slight slowing of the pulse rate, and consequently, a lowering of both systolic and diastolic blood pressure. nih.govdrugbank.com The discovery and development of Guanabenz were part of a broader effort in pharmacology to create centrally acting agents for hypertension, with its activity often compared to that of Clonidine (B47849), another alpha-2 adrenergic agonist. uky.edu

Evolution of Research Focus: Beyond Canonical Receptor Agonism

In recent years, the scientific focus on Guanabenz hydrochloride has shifted dramatically from its canonical role as an adrenergic agonist to its non-canonical function as a modulator of the cellular stress response. nih.govplos.org This newer line of research has revealed that Guanabenz can interfere with the endoplasmic reticulum (ER) stress response, a critical pathway implicated in numerous diseases. plos.org

The integrated stress response (ISR) is a key cellular signaling network activated by various stressors to restore homeostasis. nih.gov A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). plos.org Phosphorylated eIF2α leads to a general shutdown of protein synthesis, allowing the cell to conserve resources and manage the stressor. plos.org The termination of this response is mediated by a protein complex that dephosphorylates eIF2α, a key component of which is the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A, which recruits the catalytic subunit of protein phosphatase 1 (PP1c). plos.orgbiorxiv.org

Research has demonstrated that Guanabenz can prolong the protective effects of the ISR. plos.orgfrontiersin.org It achieves this not through its adrenergic activity, but by directly binding to a sub-complex of GADD34 and inhibiting the stress-induced dephosphorylation of eIF2α. plos.orgresearchgate.netacs.org This action selectively extends the period of reduced protein synthesis in stressed cells, which can be protective by preventing the accumulation of misfolded proteins. plos.org This discovery has opened new avenues of investigation for Guanabenz in pathological conditions characterized by chronic ER stress, such as neurodegenerative diseases and certain cardiovascular conditions. plos.orgresearchgate.net

Detailed Research Findings

The dual-action nature of this compound is a key aspect of its profile in chemical biology. The following table summarizes its two distinct mechanisms of action.

FeatureCanonical MechanismNon-Canonical Mechanism
Primary Target Alpha-2 Adrenergic Receptor nih.govGADD34-PP1c phosphatase complex plos.orgjst.go.jp
Molecular Action Agonist; stimulates the receptor, leading to reduced sympathetic outflow from the CNS. drugbank.comncats.ioInhibitor; disrupts the interaction between GADD34 and PP1c, preventing eIF2α dephosphorylation. plos.orgresearchgate.net
Cellular Pathway G-protein coupled receptor signaling. drugbank.comIntegrated Stress Response (ISR) / Unfolded Protein Response (UPR). nih.govbiorxiv.org
Primary Outcome Reduction in blood pressure (antihypertensive effect). nih.govProlonged phosphorylation of eIF2α, sustained attenuation of protein synthesis, and cellular protection under ER stress. plos.orgfrontiersin.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl3N4 B7891020 Guanabenz hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWWUUPHJRAOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23113-43-1
Record name Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23113-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Pharmacology and Target Engagement of Guanabenz Hydrochloride

Alpha-2 Adrenergic Receptor System Interactions

Guanabenz (B1672423) hydrochloride's primary pharmacological activity stems from its interaction with the alpha-2 adrenergic receptor system. This engagement leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. drugbank.com

Central Sympathetic Outflow Modulation

Guanabenz acts primarily at central alpha-2 adrenergic receptors to reduce sympathetic outflow to the heart, kidneys, and peripheral vasculature. This central sympathoinhibitory effect is a key component of its antihypertensive action, leading to a decrease in both systolic and diastolic blood pressure, as well as a slight reduction in pulse rate. Studies in animal models have demonstrated that guanabenz's effects are not primarily mediated by baroreceptor mechanisms but rather through the activation of central alpha-adrenergic receptors.

Subtype Selectivity and Affinity Profiling

Guanabenz is an agonist that demonstrates selectivity for the alpha-2 adrenergic receptor. drugbank.com Its activity has been characterized at various alpha-2 adrenergic receptor subtypes. Guanabenz has been identified as a partial agonist at the alpha-2A-adrenoceptor. nih.gov In studies utilizing rat brain slices, guanabenz exhibited a high potency in inhibiting epileptiform activity, an effect mediated by alpha-2A-adrenergic receptors, with a pEC50 of 7.94. nih.gov

The binding affinity of guanabenz for different alpha-2 adrenergic receptor subtypes has been quantified, as detailed in the table below.

Receptor SubtypeKi (nM)Species
Alpha-2A Adrenergic Receptor22Human

Data sourced from DrugBank Online. drugbank.com

Further characterization of guanabenz's agonistic properties at human alpha-2 adrenergic receptor subtypes revealed the following rank order of potency:

Alpha-2A: Dexmedetomidine > guanabenz > UK-14304 > clonidine (B47849) > ST-91 > NE drugbank.com

Alpha-2B: Dexmedetomidine > clonidine > guanabenz > NE > ST-91 > UK-14304 drugbank.com

Alpha-2C: Dexmedetomidine > NE > UK-14304 > ST-91 ≥ clonidine >> guanabenz drugbank.com

These findings highlight the nuanced interaction of guanabenz with the different alpha-2 adrenergic receptor subtypes.

Presynaptic Actions on Adrenergic Transmission

Guanabenz exerts inhibitory effects on adrenergic transmission through presynaptic actions. It has been shown to possess both presynaptic alpha-receptor stimulating and adrenergic neuron blocking activities. In studies on rabbit atria, guanabenz inhibited positive chronotropic responses to nerve stimulation at low frequencies, an effect that was partially antagonized by phentolamine. This suggests a mechanism involving the stimulation of presynaptic alpha-receptors, which in turn inhibits the release of norepinephrine.

Integrated Stress Response (ISR) and Unfolded Protein Response (UPR) Modulation

Beyond its cardiovascular effects, guanabenz has been identified as a modulator of cellular stress response pathways, specifically the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR). These pathways are crucial for maintaining cellular homeostasis in the face of various stressors, including the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Inhibition of Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A/GADD34)

A key mechanism through which guanabenz modulates the ISR and UPR is by targeting the Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), also known as Growth Arrest and DNA Damage-inducible protein 34 (GADD34). plos.orgmdpi.com GADD34 is a stress-inducible regulatory subunit of Protein Phosphatase 1 (PP1). plos.org This complex is responsible for the dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov

Under conditions of ER stress, the phosphorylation of eIF2α leads to a general attenuation of protein synthesis, allowing the cell to cope with the accumulation of unfolded proteins. nih.gov GADD34, as part of a negative feedback loop, recruits PP1 to dephosphorylate eIF2α, thereby restoring protein synthesis. plos.org

Guanabenz has been shown to bind to GADD34 and inhibit the formation of the GADD34-PP1 phosphatase complex. plos.orgnih.gov This action selectively inhibits the stress-induced dephosphorylation of eIF2α, leading to a prolonged state of translational repression in stressed cells. plos.orgnih.gov This allows more time for cellular chaperones to refold misfolded proteins, thereby protecting cells from the toxic effects of protein misfolding stress. researchgate.net

Recent studies have indicated that guanabenz can induce the ISR by increasing the phosphorylation of eIF2α in both cultured fibroblasts and the mouse brain. nih.govresearchgate.netnih.gov This enhancement of the ISR is thought to be the basis for its protective effects in models of protein misfolding diseases. nih.govnih.gov

However, it is important to note that some research has suggested that the inhibitory effects of guanabenz on certain signaling pathways, such as TLR9 signaling, may occur independently of its effect on GADD34-mediated eIF2α dephosphorylation. nih.gov Additionally, some in vitro studies have questioned the direct disruptive effect of guanabenz on the PP1-PPP1R15A complex, suggesting that its proteostatic effects may involve other mechanisms. elifesciences.org

Sustained Eukaryotic Translation Initiation Factor 2 Alpha (eIF2α) Phosphorylation

Guanabenz hydrochloride exerts a significant influence on the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Guanabenz has been shown to sustain the phosphorylation of eIF2α by targeting the protein phosphatase 1 (PP1) regulatory subunit 15A (PPP1R15A), also known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34) nih.govnih.govmdpi.comnih.govmdpi.com.

Under conditions of cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), kinases like PERK (PKR-like endoplasmic reticulum kinase) phosphorylate eIF2α nih.gov. This phosphorylation attenuates global protein synthesis, a protective mechanism to reduce the protein load on the folding machinery. The resolution of this response is mediated by the GADD34-PP1c complex, which dephosphorylates eIF2α, allowing for the resumption of protein translation nih.govmdpi.com.

Guanabenz intervenes in this process by binding to GADD34 and inhibiting the formation of the active GADD34-PP1c phosphatase complex nih.gov. This action effectively blocks the dephosphorylation of eIF2α, leading to a prolonged state of its phosphorylation nih.govresearchgate.netresearchgate.net. This sustained phosphorylation enhances the primary effects of the ISR, providing a potential mechanism for cellular protection under stress conditions nih.gov. Studies in various cell types, including fibroblasts and neuronal cells, have demonstrated the ability of guanabenz to increase the levels of phosphorylated eIF2α nih.govresearchgate.netresearchgate.net.

Key Molecular Interactions in Sustained eIF2α Phosphorylation by Guanabenz

MoleculeRole in eIF2α Phosphorylation PathwayEffect of Guanabenz
eIF2αA key translation initiation factor; its phosphorylation attenuates global protein synthesis.Phosphorylation is sustained.
GADD34 (PPP1R15A)A regulatory subunit of Protein Phosphatase 1 (PP1) that targets the complex to dephosphorylate eIF2α.Guanabenz binds to GADD34, inhibiting its function. nih.gov
PP1cThe catalytic subunit of Protein Phosphatase 1.Its ability to dephosphorylate eIF2α is inhibited due to disruption of the GADD34-PP1c complex.

Downstream UPR Signaling Pathways (e.g., ATF4, CHOP)

The sustained phosphorylation of eIF2α by guanabenz directly impacts downstream signaling pathways of the Unfolded Protein Response (UPR), notably affecting the expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). While phosphorylated eIF2α represses the translation of most mRNAs, it paradoxically promotes the translation of ATF4 mRNA nih.gov.

Consequently, treatment with guanabenz can lead to an upregulation of ATF4 levels nih.gov. ATF4 is a transcription factor that orchestrates the expression of a battery of genes involved in amino acid metabolism, antioxidant responses, and protein folding, which are crucial for cellular adaptation to stress nih.govresearchgate.net.

In contrast to its effect on ATF4, guanabenz has been observed to antagonize the induction of the pro-apoptotic transcription factor CHOP under certain stress conditions. For instance, in cardiac myocytes treated with tunicamycin (B1663573), an inducer of ER stress, guanabenz was shown to reduce the expression of CHOP researchgate.net. By decreasing the levels of CHOP, guanabenz may help to mitigate the pro-apoptotic signaling that can be triggered by prolonged ER stress mdpi.comresearchgate.net.

Effects of Guanabenz on Downstream UPR Signaling Molecules

Signaling MoleculeFunctionReported Effect of Guanabenz
ATF4Transcription factor that upregulates genes involved in stress adaptation.Upregulation of protein levels. nih.govresearchgate.net
CHOPPro-apoptotic transcription factor induced by severe or prolonged ER stress.Antagonizes tunicamycin-induced expression; downregulates expression in certain cellular contexts. mdpi.comresearchgate.net

Protein Translation Attenuation Mechanisms

The primary mechanism by which guanabenz attenuates protein translation is through the sustained phosphorylation of eIF2α researchgate.net. Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor that is essential for recycling eIF2 to its active, GTP-bound state. This inhibition of eIF2B activity leads to a global reduction in the initiation of protein synthesis embopress.org.

This attenuation of global protein synthesis is a critical component of the cell's strategy to cope with the accumulation of misfolded proteins. By reducing the influx of newly synthesized polypeptides into the already stressed endoplasmic reticulum, the cell can conserve resources and focus on refolding or degrading existing misfolded proteins embopress.org. Guanabenz, by prolonging the eIF2α phosphorylation-mediated translational block, enhances this protective mechanism nih.gov.

Protein Folding Activity of the Ribosome (PFAR) Inhibition

Independent of its effects on the UPR, guanabenz has been identified as an inhibitor of the Protein Folding Activity of the Ribosome (PFAR) nih.gov. The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic ability to assist in the folding of nascent polypeptide chains. This activity is attributed to the ribosomal RNA (rRNA) itself nih.govnih.gov.

Studies have shown that guanabenz can directly inhibit this ribosome-assisted protein folding nih.gov. This inhibitory activity is specific, as guanabenz does not affect the peptidyl transferase activity of the ribosome or global protein synthesis through this particular mechanism nih.gov. The inhibition of PFAR by guanabenz suggests a potential role for this compound in modulating cellular processes where protein folding is a critical determinant, such as in prion diseases nih.gov.

Interaction with Ribosomal RNA Domain V

The inhibitory effect of guanabenz on PFAR is mediated by its direct interaction with a specific region of the large ribosomal subunit's rRNA. Chemical footprinting experiments have revealed that guanabenz specifically binds to Domain V of the 23S rRNA in prokaryotes (and its homologs in eukaryotes) nih.govnih.gov. Domain V is a highly conserved region that forms the core of the peptidyl transferase center, the catalytic site for peptide bond formation nih.gov.

The binding of guanabenz to Domain V is specific and shared with other unrelated antiprion compounds, suggesting a common mechanism of action nih.gov. This interaction with the rRNA is believed to be the basis for the inhibition of the ribosome's protein folding activity nih.govnih.gov.

Other Investigated Cellular and Molecular Targets

Cholesterol Hydroxylase (CH25H) Abundance Modulation

Recent research has uncovered a novel cellular target of guanabenz: Cholesterol-25-hydroxylase (CH25H). One study investigating the mechanism of guanabenz's inhibitory effects on Toll-like receptor 9 (TLR9) signaling found that this effect was independent of its known role in eIF2α dephosphorylation nih.gov. Instead, the researchers observed that guanabenz treatment led to a decreased abundance of CH25H nih.gov.

CH25H is an enzyme that converts cholesterol into 25-hydroxycholesterol (B127956) (25-HC), an oxysterol with diverse biological activities, including roles in lipid metabolism and immune responses mdpi.comfrontiersin.org. The finding that guanabenz can modulate the abundance of CH25H suggests a previously unrecognized mechanism by which this compound may influence cellular signaling and immunity, distinct from its effects on the integrated stress response nih.gov. The precise molecular mechanism through which guanabenz leads to a reduction in CH25H abundance remains to be fully elucidated.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction for Metabolites

The primary metabolite of guanabenz, 4-hydroxyguanabenz, has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that is activated by trace amines and has emerged as a potential therapeutic target for a variety of neurological and psychiatric disorders.

Research has shown that 4-hydroxyguanabenz exhibits weak agonistic activity at the TAAR1 receptor. nih.gov This interaction is characterized by a relatively high EC50 value, indicating lower potency compared to endogenous TAAR1 agonists.

Table 2: Functional Activity of 4-hydroxyguanabenz at TAAR1

Compound Receptor Activity EC50 (µM)
4-hydroxyguanabenz TAAR1 Weak Agonist 330.6

Data from in vitro computer simulation.

Preclinical Investigation of Diverse Therapeutic Potential of Guanabenz Hydrochloride

Neurodegenerative Disease Research

Guanabenz (B1672423) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has been the subject of extensive preclinical research for its potential therapeutic applications in a range of neurodegenerative diseases. mdpi.comyale.edu These investigations have unveiled its modulatory effects on cellular stress pathways, protein aggregation, and neuroinflammation, suggesting a broader therapeutic window beyond its original indication for hypertension.

Parkinson's Disease Models: Neuronal Survival, Parkin, and ATF4 Enhancement

In preclinical models of Parkinson's disease, Guanabenz has shown neuroprotective effects by promoting the survival of dopaminergic neurons. mdpi.comfrontiersin.orgyoutube.com The underlying mechanism involves the enhancement of the activating transcription factor 4 (ATF4) and the E3 ubiquitin ligase, Parkin. mdpi.comfrontiersin.orgyoutube.com Guanabenz achieves this by inhibiting GADD34, a regulatory subunit of a phosphatase that dephosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). frontiersin.orgyoutube.com This inhibition leads to sustained eIF2α phosphorylation, which in turn upregulates the translation of ATF4. frontiersin.orgyoutube.com

Elevated levels of ATF4 have been shown to maintain the levels of Parkin, a protein crucial for mitochondrial quality control and whose dysfunction is implicated in both familial and sporadic Parkinson's disease. frontiersin.orgyoutube.com Studies using the neurotoxin 6-hydroxydopamine (6-OHDA) in both cell culture and mouse models demonstrated that Guanabenz treatment attenuated neuronal death. frontiersin.orgyoutube.com This protective effect was found to be dependent on both ATF4 and Parkin, as silencing either of these proteins abolished the neuroprotective action of Guanabenz. frontiersin.orgyoutube.com These findings suggest that by boosting the ATF4-Parkin pathway, Guanabenz can enhance neuronal resilience against stressors relevant to Parkinson's disease pathogenesis. mdpi.comfrontiersin.orgyoutube.com

Amyotrophic Lateral Sclerosis (ALS) Models: ER Stress Alleviation and Protein Aggregation Modulation

Guanabenz has been investigated in various models of Amyotrophic Lateral Sclerosis (ALS) for its ability to mitigate cellular stress and modulate protein aggregation, key pathological features of the disease. nih.gov The primary mechanism of action in this context is the alleviation of endoplasmic reticulum (ER) stress. elifesciences.orgnih.gov Guanabenz selectively inhibits the stress-induced phosphatase GADD34, leading to prolonged phosphorylation of eIF2α. nih.gov This sustained phosphorylation attenuates the synthesis of new proteins, allowing the cell more time to manage the accumulation of misfolded proteins, a central issue in ALS. nih.govelifesciences.org

In vivo studies using the SOD1G93A mouse model of ALS have shown that Guanabenz treatment can delay disease onset, improve motor performance, reduce motor neuron loss, and extend lifespan. elifesciences.orgnih.govnih.gov These beneficial effects were associated with reduced markers of ER stress and mitochondrial stress. nih.gov Furthermore, Guanabenz has been shown to modulate the prion-like propagation of protein aggregates in yeast, Drosophila, and mouse models, suggesting it may also interfere with the cell-to-cell spread of misfolded proteins like SOD1, TDP-43, and FUS. nih.govmdpi.com However, it is important to note that some studies have reported conflicting results, with one study in a different strain of SOD1 transgenic mice suggesting that Guanabenz accelerated disease progression. These discrepancies highlight the complexity of therapeutic interventions in ALS and the importance of further research.

Table 2: Effects of Guanabenz in Preclinical ALS Models

Model Observed Effects
SOD1G93A Mouse Model Delayed disease onset, improved motor function, extended lifespan, reduced motor neuron loss. elifesciences.orgnih.govnih.gov
Worm and Zebrafish Models (mTDP-43, mFUS) Reduced neuronal toxicity and neurodegeneration through ER stress reduction. nih.govmdpi.com
Yeast, Drosophila, Mouse Models Modulation of ribosome folding activity and reduction of prion-like propagation of aggregates. nih.gov
Mixed Strain SOD1 Transgenic Mice Accelerated disease progression in one study.

Multiple Sclerosis Models: Anti-inflammatory Properties

In preclinical models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), Guanabenz has demonstrated significant anti-inflammatory and neuroprotective properties. The therapeutic effects are linked to its ability to enhance the integrated stress response (ISR) in oligodendrocytes, the myelin-producing cells of the central nervous system that are damaged in multiple sclerosis.

By prolonging the phosphorylation of eIF2α, Guanabenz helps protect oligodendrocytes from inflammatory-mediated cell death. In cell culture studies, Guanabenz treatment increased the survival of oligodendrocytes exposed to the pro-inflammatory cytokine interferon-gamma. In EAE mouse models, Guanabenz administration led to a reduction in the severity of clinical symptoms, delayed disease onset, and decreased the severity of relapses. Furthermore, Guanabenz treatment was associated with reduced demyelination and a decrease in the number of pro-inflammatory microglia and macrophages in the central nervous system. These findings suggest that Guanabenz may offer a dual benefit in multiple sclerosis by both protecting oligodendrocytes and modulating the harmful inflammatory response.

Huntington's Disease Models: Reduction of Mutant Huntingtin Aggregates and Autophagy Stimulation

Preclinical investigations specifically evaluating the efficacy of Guanabenz hydrochloride in animal models of Huntington's disease are not extensively documented in the current scientific literature. Huntington's disease is characterized by the aggregation of the mutant huntingtin protein, and a key cellular process for clearing such protein aggregates is autophagy. While the direct effects of Guanabenz on mutant huntingtin aggregates have not been reported, the broader understanding of autophagy in Huntington's disease provides a potential, yet unexplored, therapeutic avenue. The autophagy-lysosomal pathway is a primary mechanism for the degradation of intracellular protein aggregates, and its enhancement is considered a promising strategy for diseases like Huntington's. elifesciences.org Numerous studies have highlighted the importance of autophagy in clearing mutant huntingtin and have shown that modulating this pathway can be beneficial in various Huntington's disease models.

Vanishing White Matter Disease Models

Guanabenz has shown significant promise in preclinical models of Vanishing White Matter (VWM) disease, a rare genetic leukodystrophy. VWM is caused by mutations in the genes encoding the subunits of the eukaryotic initiation factor 2B (eIF2B), which is essential for regulating the integrated stress response (ISR). In VWM, the ISR is deregulated, leading to the progressive loss of white matter in the brain.

Guanabenz is thought to exert its beneficial effects in VWM models by attenuating this deregulated ISR. In VWM mouse models, treatment with Guanabenz has been shown to improve motor performance to a level not significantly different from healthy control mice. Furthermore, treated mice exhibited better preservation of brain white matter compared to untreated animals. Studies have demonstrated that Guanabenz improves clinical signs, neuropathological hallmarks, and the regulation of the ISR in these models. These promising preclinical findings have provided a strong rationale for investigating Guanabenz as a potential treatment for VWM in a clinical setting.

Alzheimer's Disease Models: Mitigation of Neuropathological Alterations, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis

In preclinical models of Alzheimer's disease (AD), this compound has demonstrated a protective effect against a range of disease-related degenerative markers and signaling pathways. researchgate.net Studies utilizing both cellular and rat models of AD have shown that treatment with guanabenz can significantly protect against key pathological indicators. researchgate.net The compound has been observed to attenuate AD-specific features such as increased acetylcholinesterase (AChE) activity, tau phosphorylation, and altered amyloid precursor protein levels. researchgate.net

Guanabenz also addresses the significant role of oxidative stress and mitochondrial impairment in AD pathogenesis. researchgate.netscispace.com Research indicates that it can mitigate AD-related oxidative stress. researchgate.net It has been shown to counter impaired mitochondrial functionality, including issues with mitochondrial membrane potential (MMP), the translocation of cytochrome-c, ATP levels, and the activity of mitochondrial complex I. researchgate.netresearchgate.net Accumulating evidence suggests that impaired complex I function is a major contributor to the metabolic dysfunction seen in AD brains. researchgate.netresearchgate.net Furthermore, long-term mitochondrial stress can trigger the initial stages of Tau protein aggregation by increasing reactive oxygen species (ROS), and guanabenz has been shown to partially reverse this process. molbiolcell.org

The compound's effects extend to cellular stress and apoptosis. Guanabenz has been found to attenuate endoplasmic reticulum stress, evidenced by its impact on markers like GRP78, GADD153, and cleaved caspase-12. researchgate.net It also modulates neuronal apoptosis by affecting the balance of key proteins such as Bcl-2 and Bax, and by reducing cleaved caspase-3 and DNA fragmentation. researchgate.net

Oculopharyngeal Muscular Dystrophy (OPMD) Models: Aggregate Reduction and Muscle Force Improvement

Oculopharyngeal muscular dystrophy (OPMD) is a genetic disorder characterized by the formation of insoluble protein aggregates in muscles. researchgate.netnih.gov Guanabenz has been investigated as a therapeutic agent in cellular and mouse models of OPMD, where it has shown the ability to reduce the number and size of these toxic nuclear aggregates. researchgate.netnih.govnih.gov This anti-aggregation effect is a key therapeutic goal, as decreasing the aggregate load in animal models has been shown to improve the muscle phenotype. researchgate.net

In addition to reducing aggregates, guanabenz treatment has led to functional improvements in OPMD mouse models. researchgate.netnih.gov Studies report that systemic delivery of the compound improves muscle force. researchgate.netbiorxiv.org It also appears to protect myofibres from pathology-related turnover and decreases fibrosis, a common feature in dystrophic muscle. researchgate.netnih.gov The mechanism behind these benefits is linked to the modulation of protein folding regulation. researchgate.netnih.gov Guanabenz is known to target the unfolded protein response (UPR), a cellular process that mitigates endoplasmic reticulum (ER) stress. researchgate.netnih.gov Specifically, it increases the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α) and the splicing of Xbp1, which are key components of the UPR pathway. researchgate.netnih.gov

Anti-inflammatory Mechanisms Research

eIF2α-Dependent and Independent Signaling Pathways

Guanabenz exerts its anti-inflammatory effects through complex signaling pathways that are both dependent on and independent of the eukaryotic translation initiation factor 2 α (eIF2α). nih.govmdpi.comiu.edu The integrated stress response (ISR) is a cellular mechanism to cope with adverse environments, and a key event in this response is the phosphorylation of eIF2α. nih.govmdpi.com Guanabenz is known to elevate the phosphorylation level of eIF2α, which contributes to its anti-inflammatory properties. nih.govmdpi.com

Research in macrophages has shown that the guanabenz-driven phosphorylation of eIF2α leads to the downregulation of specific pro-inflammatory genes, including Interleukin-6 (IL6), Colony-stimulating factor 2 (Csf2), and Cyclooxygenase-2 (Cox2). nih.govmdpi.com However, the suppression of other important inflammatory cytokines, such as Interleukin-1β (IL1β) and Tumor Necrosis Factor-α (TNFα), by guanabenz is not directly mediated by eIF2α signaling, indicating the involvement of an eIF2α-independent pathway. nih.govmdpi.com This suggests that guanabenz's anti-inflammatory actions are mediated by a dual mechanism. nih.goviu.edu

Modulation of Pro-inflammatory Cytokines and Chemokines (e.g., IL-6, Csf2, Cox2, IL1β, TNFα)

Guanabenz has been shown to effectively downregulate the expression of a range of pro-inflammatory cytokines and chemokines in immune cells. nih.gov In studies using macrophage cell lines and primary macrophages, guanabenz suppressed the expression of IL1β, IL-6, TNFα, and Cox2. nih.govmdpi.com The downregulation of Csf2, IL-6, and Cox2 is mediated by eIF2α signaling. nih.gov In contrast, the suppression of IL1β and TNFα occurs through a pathway independent of eIF2α. nih.gov These cytokines play critical roles in the inflammatory cascade; for instance, IL1β can activate Cox2, and TNFα activates signaling pathways that promote inflammatory responses. nih.govnih.govmdpi.com

The table below summarizes the effect of Guanabenz on the mRNA levels of specific genes in LPS-stimulated RAW264.7 macrophage cells.

GeneGuanabenz ConcentrationSuppression Level (% of Control)Signaling Pathway
Csf210 µM59%eIF2α-dependent
Egr210 µM77%eIF2α-independent (implicated)
IL-6Not specifiedDownregulatedeIF2α-dependent
Cox2Not specifiedDownregulatedeIF2α-dependent
IL1βNot specifiedDownregulatedeIF2α-independent
TNFαNot specifiedDownregulatedeIF2α-independent

Data derived from studies on RAW264.7 and primary macrophages. nih.govmdpi.com

Immune Cell Response Modulation (e.g., Macrophages, Dendritic Cells)

The immunomodulatory effects of guanabenz extend to various immune cells, with a particular focus in research on macrophages and microglia. nih.govnih.gov In vitro studies have demonstrated that guanabenz can directly downregulate pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated primary macrophages and dendritic cells. nih.gov In animal models of demyelination, such as experimental autoimmune encephalomyelitis (EAE), guanabenz administration led to a notable reduction in pro-inflammatory microglia and macrophages. nih.govresearchgate.net This suggests that guanabenz can dampen the pro-inflammatory responses of these key immune cells within the central nervous system. nih.govresearchgate.net The anti-inflammatory activity of guanabenz has been observed across multiple pathological settings, further highlighting its potential to modulate immune cell responses. nih.gov

Anti-infective Activity Research

Beyond its neuroprotective and anti-inflammatory properties, guanabenz has been investigated for its potential as an anti-infective agent. Research has shown that it possesses antiparasitic activity against both the replicative and latent forms of Toxoplasma gondii, the protozoan parasite that causes toxoplasmosis. nih.gov In mouse models of the disease, guanabenz not only protected against lethal doses of Toxoplasma but also demonstrated a significant ability to reduce the number of brain cysts in chronically infected mice. nih.gov This is particularly noteworthy as tissue cysts are a dormant form of the parasite that can reactivate during immune suppression. nih.gov The drug also showed activity against the related apicomplexan parasite Plasmodium falciparum, which is responsible for malaria. nih.gov

In the realm of antibacterial research, guanabenz acetate (B1210297) has been identified as an effective inhibitor of biofilm formation by Escherichia coli. researchgate.net Bacterial biofilms are linked to increased pathogenicity and antibiotic resistance. researchgate.net Guanabenz was found to inhibit the production of cellulose (B213188) and curli amyloid protein, two primary components of E. coli biofilms. researchgate.net This finding suggests a potential for repurposing guanabenz as a therapeutic alternative for biofilm-associated bacterial infections. researchgate.net

Antiparasitic Activity (e.g., Plasmodium falciparum, Toxoplasma gondii)

This compound has demonstrated significant antiparasitic properties, particularly against the protozoan parasites Toxoplasma gondii and Plasmodium falciparum. nih.govnih.gov Research indicates that guanabenz interferes with translational control, a critical process for the survival and replication of these parasites. nih.govnih.gov This mechanism of action allows it to be effective against both the replicative and latent stages of Toxoplasma gondii. nih.gov

In preclinical studies, guanabenz has shown a remarkable ability to not only protect mice from lethal doses of Toxoplasma but also to significantly reduce the number of latent tissue cysts in the brain in chronically infected mice. nih.govnih.goviu.edu These tissue cysts are typically resistant to existing antiparasitic drugs and the host's immune system. iu.edu In vitro experiments revealed that guanabenz disrupts the biology of these tissue cysts, causing the bradyzoites within them to become diminished and misconfigured. nih.govnih.gov

Furthermore, guanabenz exhibits inhibitory activity against the malaria-causing parasite, Plasmodium falciparum. nih.goviu.edu Laboratory studies have confirmed its ability to inhibit the replication of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. nih.gov These findings highlight the potential of repurposing guanabenz as a broad-spectrum antiparasitic agent that can target crucial survival mechanisms in these pathogens. nih.goviu.edu

Organism Activity Key Findings Model
Toxoplasma gondii Inhibits replicative and latent stages. nih.govnih.govProtects against acute infection and reduces the number of latent brain cysts. nih.goviu.edu Disrupts tissue cyst biology. nih.govIn vitro & in vivo (mouse models). nih.govnih.gov
Plasmodium falciparum Inhibits replication. nih.govnih.govEffective against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains. nih.govresearchgate.netIn vitro. nih.govresearchgate.net

Anti-Biofilm Activity (e.g., Escherichia coli)

Guanabenz has been identified as a potent inhibitor of biofilm formation in bacteria such as Escherichia coli. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to antibiotic resistance and chronic infections. nih.gov

Studies have shown that guanabenz acetate effectively acts as an anti-biofilm agent by inhibiting the production of the two primary components of the E. coli biofilm matrix: cellulose and curli amyloid protein. nih.govnih.gov By disrupting the formation of this protective matrix, guanabenz hinders the ability of the bacteria to form resilient biofilm communities. nih.gov This activity suggests a potential therapeutic application for guanabenz in preventing and treating biofilm-associated infections. nih.govnih.gov

Organism Activity Mechanism of Action Model
Escherichia coli Biofilm Inhibitor. nih.govnih.govInhibits the production of cellulose and curli amyloid protein, key components of the biofilm matrix. nih.govnih.govIn vitro. nih.gov

Organ Protective Mechanisms

Hepatoprotective Effects: Attenuation of Acetaminophen-induced Liver Toxicity

Preclinical research has demonstrated that guanabenz exerts a significant protective effect against liver damage caused by acetaminophen (B1664979) overdose. umn.eduacs.org Acetaminophen-induced hepatotoxicity is a major cause of acute liver failure, and endoplasmic reticulum (ER) stress is a known contributor to this toxicity. umn.eduacs.orgnih.gov

In mouse models of acetaminophen overdose, treatment with guanabenz dramatically prevented the elevation of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), and subsequent liver toxicity. umn.eduacs.org This protective effect was observed even when guanabenz was administered up to six hours after the acetaminophen overdose. umn.eduacs.orgnih.gov The primary mechanism behind this hepatoprotection involves the attenuation of both ER stress and oxidative stress in the liver. umn.edunih.govumn.edu Additionally, guanabenz was found to decrease the formation of the toxic acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and its subsequent binding to proteins. umn.eduacs.org

Condition Effect of Guanabenz Key Mechanisms Model
Acetaminophen-induced Liver ToxicityPrevents liver enzyme (ALT) elevation and suppresses hepatotoxicity. umn.eduacs.orgAttenuation of ER stress and oxidative stress. umn.edunih.gov Decrease in the formation of toxic metabolite NAPQI. acs.orgIn vivo (mouse models). umn.eduacs.org

Cardioprotective Effects in Cardiac Myocytes: Interference with ER Stress-Signaling

Guanabenz has been shown to have protective effects on cardiac myocytes by interfering with signaling pathways related to endoplasmic reticulum (ER) stress, which is implicated in various cardiovascular diseases. nih.govresearchgate.net The mechanism involves the disruption of a complex formed by the protein phosphatase 1 regulatory subunit 15A (PPP1R15A, also known as GADD34) and the catalytic subunit of protein phosphatase 1 (PP1c). nih.gov This disruption inhibits the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), leading to prolonged phosphorylation of eIF2α and a reduction in protein synthesis, which ultimately protects the cells from ER stress. nih.govnih.gov

In studies using neonatal rat cardiac myocytes, guanabenz antagonized the effects of ER stress inducers like tunicamycin (B1663573), hydrogen peroxide, and doxorubicin. nih.gov It protected the cardiac myocytes from cell death in a concentration- and time-dependent manner. nih.gov While guanabenz demonstrated clear protective effects on cell survival by interfering with ER stress-signaling, its impact on the contractile dysfunction induced by ER stressors in more complex engineered heart tissues was modest, suggesting more intricate mechanisms of force regulation in intact heart muscle. nih.gov

Cell Type Effect of Guanabenz Mechanism of Action Key Findings
Neonatal Rat Cardiac MyocytesProtects against ER stress-induced cell death. nih.govInterferes with ER stress-signaling by inhibiting the dephosphorylation of eIF2α. nih.govresearchgate.netAntagonizes the toxic effects of various ER stress inducers, including tunicamycin and hydrogen peroxide. nih.gov

Oncological Research

Anti-Cancer and Anti-Metastatic Activity in Preclinical Models (e.g., Triple-Negative Breast Cancer)

Guanabenz is being investigated for its potential as an anti-cancer agent, with research focusing on its activity against aggressive cancers like triple-negative breast cancer (TNBC). nih.gov TNBC is a challenging subtype of breast cancer with limited treatment options. nih.gov

To enhance its efficacy, guanabenz has been encapsulated in nanopolymersomes, which improves its delivery to tumor sites. nih.gov In vitro studies using TNBC (MDA-MB 231) and other breast cancer (MCF-7) cell lines showed that guanabenz-loaded polymersomes had enhanced cellular uptake and a significantly lower IC50 compared to the free drug. nih.gov Treatment with these nanoparticles led to a significant reduction in cancer cell migration and metastasis. nih.gov

The molecular mechanism underlying its anti-cancer effect involves the modulation of the unfolded protein response. Treatment with guanabenz-loaded polymersomes increased the phosphorylation of the translational regulator eIF2α and decreased the expression of Rac1, a protein involved in cell motility, thereby inhibiting cancer cell survival and metastasis. nih.gov In a TNBC-xenograft mouse model, this formulation resulted in a significant decrease in tumor size and weight compared to the free drug, highlighting its therapeutic potential for TNBC. nih.gov

Cancer Model Formulation Key Findings Mechanism
Triple-Negative Breast Cancer (TNBC) cell line (MDA-MB 231)Guanabenz-loaded nanopolymersomes. nih.govReduced cancer cell migration and metastasis. nih.govIncreased phosphorylation of eIF2α; decreased expression of Rac1. nih.gov
TNBC-xenograft mouse modelGuanabenz-loaded nanopolymersomes. nih.govSignificantly decreased tumor size and weight. nih.govEnhanced drug accumulation at the tumor site. nih.gov

Cellular Signaling in Cancer Pathologies (e.g., Rac1)

This compound has been investigated for its potential role in modulating cellular signaling pathways implicated in cancer. One key area of focus is its effect on the Ras-related C3 botulinum toxin substrate 1 (Rac1) signaling pathway. Rac1, a member of the Rho family of small GTPases, is a crucial regulator of various cellular processes, including cell proliferation, survival, motility, and invasion. nih.govfrontiersin.org Dysregulation of Rac1 activity is associated with neoplastic transformation, metastasis, and poor prognosis in several types of cancer. frontiersin.orgnih.gov

Preclinical research suggests that guanabenz may exert antineoplastic effects by downregulating Rac1 signaling. nih.gov This downregulation is thought to be mediated through the enhancement of the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn suppresses the Rac1 pathway. nih.gov By inhibiting Rac1, guanabenz may block the proliferation, survival, motility, and invasiveness of tumor cells. nih.gov The overexpression and hyperactivation of Rac1 are particularly noted in aggressive forms of cancer, making it a promising target for therapeutic intervention. nih.gov

Pathway ComponentRole in CancerPotential Effect of this compound
Rac1 Promotes tumor cell proliferation, survival, motility, and invasion. nih.govnih.govDownregulation of Rac1 signaling. nih.gov
eIF2α Its phosphorylation can suppress protein synthesis and signaling pathways like Rac1.Enhances phosphorylation levels. nih.gov

Metabolic Regulation Research

Body Weight and Adipose Tissue Reduction

Preclinical studies have demonstrated the potential of this compound in metabolic regulation, specifically in reducing body weight and adipose tissue. In a diet-induced obesity model in rats, intraperitoneal administration of guanabenz for 25 days resulted in a significant decrease in body weight. nih.gov At a dose of 5 mg/kg, an approximate 11% reduction in body weight from baseline values was observed. nih.gov

The investigation showed that both body weight and the amount of adipose tissue in the guanabenz-treated groups decreased to levels comparable to those of control rats fed a standard diet. nih.gov This suggests a potential role for guanabenz in managing obesity. Similar findings were noted with a metabolite of guanabenz, 4-hydroxy this compound (4-OH-Guanabenz), which, at a 5 mg/kg dose in rats on a high-fat diet, caused a significant body weight decrease of about 14.8% compared to the baseline weight before treatment. researchgate.netnih.gov

Treatment GroupDosageDurationKey Findings
Guanabenz5 mg/kg25 days~11% decrease in body weight; Adipose tissue reduced to control levels. nih.gov
4-OH-Guanabenz5 mg/kgNot specified~14.8% decrease in body weight. researchgate.netnih.gov

Glucose and Triglyceride Level Modulation

The metabolic regulatory effects of this compound extend to the modulation of glucose and triglyceride levels. In studies with obese rats, chronic administration of guanabenz led to a significant decrease in blood glucose and triglyceride levels. nih.gov This beneficial effect on plasma glucose and the reduction in plasma triglycerides occurred in conjunction with its anorectic effects. nih.gov

After treatment with guanabenz, the elevated triglyceride levels observed in the obese control group were reduced to levels not significantly different from the control group on a standard diet. nih.gov The metabolite 4-OH-Guanabenz also demonstrated the ability to decrease plasma glucose and triglyceride levels in rats fed a high-fat diet. researchgate.netnih.gov These findings suggest that guanabenz may help ameliorate hyperglycemia and dyslipidemia, which are key components of metabolic syndrome. nih.govnih.gov

Gastric Emptying Inhibition

Research has also pointed to the strong inhibitory effect of this compound on gastric emptying. nih.gov In preclinical models, administration of guanabenz at a dose of 5 mg/kg was found to inhibit gastric emptying by approximately 80%. nih.gov The delay in gastric emptying is a key factor in promoting satiety and reducing hunger, which can contribute to a reduction in caloric intake and subsequent weight loss. nih.gov This mechanism may, in part, explain the observed reductions in body weight and food consumption in animal models treated with guanabenz. nih.gov

Oligonucleotide Therapeutics Enhancement Research

Improved Cellular Uptake and Efficacy of siRNAs

This compound has been identified as a small molecule capable of enhancing the cellular uptake and efficacy of certain oligonucleotide therapeutics, specifically hydrophobically modified siRNAs (hsiRNAs). nih.govnih.gov A significant challenge in oligonucleotide therapeutics is the efficient delivery of these molecules to their intracellular targets, as a large portion can become trapped in endo-lysosomal compartments. nih.govnih.gov

In a high-throughput screen of pharmacologically active compounds, guanabenz was found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs. nih.govresearchgate.net This resulted in a substantial, approximately 100-fold, decrease in the half maximal inhibitory concentration (IC50) of the hsiRNA, from 132 nM to 2.4 nM. nih.govresearchgate.net The mechanism appears to be an immediate enhancement of the association and internalization of hsiRNA with the cell. nih.govresearchgate.net Live cell imaging has shown that guanabenz significantly impacts the rate and degree of passive hsiRNA cellular uptake. nih.govresearchgate.net This effect is observed on both the RNA and protein levels, suggesting that guanabenz acts upstream of the RISC-mediated silencing process. nih.govresearchgate.net

hsiRNA Activity MetricWithout GuanabenzWith Guanabenz
IC50 132 nM2.4 nM
Cellular Uptake BaselineMarkedly increased rate and degree. nih.govresearchgate.net

Research Methodologies and Preclinical Model Systems for Guanabenz Hydrochloride

In Vitro Cell-Based Assays

In vitro models are fundamental for high-throughput screening and detailed mechanistic studies at the cellular level. For guanabenz (B1672423), these assays have utilized yeast, various mammalian cell lines, and primary cell cultures to explore its biological activities.

Yeast, particularly Saccharomyces cerevisiae, serves as a powerful and convenient model system for studying protein aggregation and prion diseases due to conserved cellular protein quality control pathways. nih.gov Yeast models possessing prion-like proteins, such as [PSI+], have been instrumental in screening for compounds with anti-prion activity. nih.govresearchgate.net

Guanabenz was identified in a yeast-based assay designed to find drugs active against two distinct yeast prions, [PSI+] and [URE3]. plos.org Its activity was found to be independent of its known function as an α2-adrenergic receptor agonist. plos.orgcore.ac.uk Further research in yeast models indicated that guanabenz, along with other compounds like 6-aminophenanthridine (B1664678) and IQ, targets ribosomal RNA (rRNA) to inhibit the protein folding activity of the ribosome (PFAR), a conserved mechanism that could be relevant to human protein misfolding diseases. nih.gov

Table 1: Guanabenz Hydrochloride Findings in Yeast Prion Models

Model System Prion Studied Key Research Finding
Saccharomyces cerevisiae [PSI+], [URE3] Guanabenz identified as active against yeast prions in a high-throughput screen. plos.org

Mammalian cell lines offer a more direct translation to human biology and are used to validate findings from simpler models and explore effects in disease-relevant contexts.

In the context of neurodegenerative disease models, guanabenz has been shown to protect against cell death induced by endoplasmic reticulum (ER) stress. als.net It attenuated cell death in differentiated PC12 cells, a rat pheochromocytoma cell line often used as a model for neurons, when challenged with the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov

For cancer research, guanabenz demonstrated concentration-dependent cytotoxicity in human glioblastoma cell lines U-87 MG and A172. nih.gov It was also found to enhance the cytotoxic effects of the chemotherapy agent sunitinib (B231) in these cells, as well as in TMZ-resistant cells and tumorsphere cultures. nih.gov

Table 2: this compound Research in Mammalian Cell Lines

Cell Line Cell Type/Origin Study Focus Observed Effect of this compound
MovS6 Murine Prion Disease Promoted clearance of pathological ovine prion protein (PrPSc). plos.org
PC12 Rat Pheochromocytoma Parkinson's Disease Model Attenuated cell death induced by 6-hydroxydopamine (6-OHDA). nih.gov

Primary cells, isolated directly from tissue, provide a model that more closely mimics the in vivo environment compared to immortalized cell lines.

Research into Parkinson's disease models has utilized primary cultures of ventral midbrain dopaminergic neurons. In these cultures, guanabenz was found to attenuate cell death induced by the neurotoxin 6-OHDA. nih.gov The protective effect was linked to the enhancement of ATF4 and parkin expression. nih.gov Similarly, in primary cultures of cortical neurons, guanabenz limited neuronal death induced by the topoisomerase I inhibitor camptothecin, and this protection was also dependent on ATF4 and parkin. nih.gov

Three-dimensional engineered heart tissues (EHTs) are advanced in vitro models that recapitulate aspects of native myocardial tissue, including cellular arrangement and contractile function. frontiersin.orgnih.govnih.gov These models, often developed from neonatal rat cardiac myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), allow for the study of cardiac physiology and drug responses in a tissue-like context. frontiersin.orgresearchgate.net While EHTs have been used to model cardiac diseases and screen for compound toxicity and efficacy, specific published research detailing the direct application of this compound in these advanced 3D cardiac models is not available in the reviewed literature. However, such models represent a valuable future platform for investigating the compound's known cardiovascular effects at a tissue level.

In Vivo Preclinical Animal Models

In vivo models are essential for understanding the systemic effects of a compound in a complex, living organism. Rodent models have been central to the preclinical evaluation of this compound for various conditions.

Rodent models have been employed to investigate the therapeutic potential of guanabenz in neurodegeneration, metabolic disorders, and cancer.

In the field of prion diseases, the efficacy of guanabenz was tested in a transgenic mouse model (Tg338) that overexpresses ovine PrP. In these mice, intraperitoneal administration of guanabenz led to a slight but statistically significant prolongation of survival following infection with scrapie. plos.org

For Parkinson's disease, guanabenz was shown to protect dopaminergic neurons in the substantia nigra of mice treated with the neurotoxin 6-OHDA. nih.gov However, in a mutant SOD1 mouse model of Amyotrophic Lateral Sclerosis (ALS), guanabenz treatment was unexpectedly found to accelerate disease progression and shorten lifespan, highlighting the complexity of its effects in different neurodegenerative contexts. als.net

In metabolic studies, a diet-induced obesity model in rats was used to assess guanabenz's potential to ameliorate metabolic disturbances. nih.gov Intraperitoneal administration to obese rats resulted in a significant decrease in body weight and peritoneal adipose tissue. nih.govnih.gov This effect was associated with a reduction in plasma triglycerides, improved plasma glucose levels, and a strong inhibition of gastric emptying, which was confirmed in a separate mouse model. nih.govnih.gov

In oncology, xenograft mouse models using glioblastoma cell lines demonstrated that the combination of guanabenz and sunitinib had a significantly better treatment effect on tumor growth compared to single-agent therapy. nih.gov

Table 3: Preclinical Findings for this compound in Rodent Models

Species Model Area of Study Key Findings
Mouse Tg338 Transgenic (Ovine PrP) Prion Disease Slightly but significantly prolonged survival after scrapie inoculation. plos.org
Mouse 6-OHDA induced Parkinson's Disease Protected dopaminergic neurons in the substantia nigra. nih.gov
Mouse Mutant SOD1 Transgenic Amyotrophic Lateral Sclerosis (ALS) Accelerated disease onset and shortened lifespan. als.net
Rat Diet-Induced Obesity Metabolic Disorders Decreased body weight, reduced adipose tissue, lowered plasma triglycerides, and improved glucose levels. nih.gov
Mouse Gastric Emptying Assay Metabolic Function Strongly inhibited gastric emptying. nih.govnih.gov

Transgenic Animal Models for Disease Pathologies (e.g., Prion-propagating, SOD1 ALS, OPMD)

This compound has been investigated in several transgenic animal models of neurodegenerative diseases, yielding varied and sometimes conflicting results. These studies primarily focus on its role in mitigating protein misfolding and aggregation, a common pathological hallmark in these conditions.

In the context of prion diseases , research in tissue culture has indicated that guanabenz can promote the clearance of the scrapie prion protein (PrPsc) uchicago.edu. Furthermore, studies in PrPsc transgenic mice have shown that guanabenz treatment can significantly prolong survival, suggesting a potential therapeutic benefit in these fatal neurodegenerative disorders uchicago.edu.

The efficacy of guanabenz has also been extensively studied in transgenic mouse models of amyotrophic lateral sclerosis (ALS) , specifically those expressing mutant forms of the human superoxide (B77818) dismutase 1 (SOD1) gene. However, the findings have been inconsistent. Some studies have reported a neuroprotective effect, suggesting that guanabenz can slow disease progression and improve survival in SOD1 mice als.net. This has led to the hypothesis that enhancing the PERK pathway, a component of the unfolded protein response (UPR), could be beneficial in ALS uchicago.edu. Conversely, other rigorous preclinical experiments in a mutant SOD1 transgenic ALS mouse model demonstrated that guanabenz treatment actually accelerated disease progression, leading to an earlier onset of paresis and a shortened lifespan als.netresearchgate.netnih.govnih.gov. These conflicting outcomes highlight the complexities of targeting cellular stress responses in whole animal models of ALS researchgate.netnih.gov.

More promising results have been observed in a transgenic mouse model of oculopharyngeal muscular dystrophy (OPMD) , a late-onset genetic muscle disorder. In the A17 OPMD mouse model, treatment with guanabenz acetate (B1210297) was shown to reduce the size and number of pathogenic intranuclear aggregates of the PABPN1 protein in muscle cells researchgate.netbiorxiv.org. This reduction in protein aggregation was accompanied by improvements in muscle force, protection of myofibers from turnover, and a decrease in fibrosis, indicating a significant amelioration of the disease phenotype researchgate.netbiorxiv.org.

Table 1: Summary of this compound Research Findings in Transgenic Animal Models

Disease Model Animal Model Key Findings Reference
Prion Disease PrPsc Transgenic Mice Prolonged survival. uchicago.edu
Amyotrophic Lateral Sclerosis (ALS) G85R mutant SOD1 Transgenic Mice Proposed to ameliorate disease by enhancing the PERK pathway. uchicago.edu
Amyotrophic Lateral Sclerosis (ALS) G93A mutant SOD1 Transgenic Mice Accelerated disease progression, earlier onset of paresis, and shortened lifespan. als.netresearchgate.netnih.govnih.gov
Oculopharyngeal Muscular Dystrophy (OPMD) A17 Transgenic Mice Reduced number and size of nuclear aggregates, improved muscle force, and decreased fibrosis. researchgate.netbiorxiv.org

Invertebrate Models (Drosophila, C. elegans, Danio rerio)

Invertebrate and lower vertebrate models offer valuable platforms for high-throughput screening and genetic dissection of drug effects. Guanabenz has been investigated in such models, particularly for neurodegenerative conditions characterized by protein aggregation.

In a Drosophila melanogaster model of oculopharyngeal muscular dystrophy (OPMD) , oral administration of guanabenz acetate was found to be effective biorxiv.org. The treatment led to a decrease in muscle degeneration and a reduction in the size of nuclear aggregates of the PABPN1 protein biorxiv.orgnih.gov. These findings in a genetically tractable invertebrate model provided early evidence for the potential of guanabenz in mitigating the pathology of OPMD biorxiv.org.

While the use of Caenorhabditis elegans and Danio rerio (zebrafish, a vertebrate) as model organisms for drug discovery is well-established, specific detailed research findings on the effects of this compound in these models for the aforementioned disease pathologies are not extensively detailed in the provided search results. However, the utility of these models for studying neurodegenerative diseases and for pharmacological screening is widely recognized nih.govudelar.edu.uyconicet.gov.armdpi.combiorxiv.org.

Equine Models: Pharmacological Characterization in Veterinary Research

In veterinary medicine, particularly in equine research, guanabenz has been studied for its pharmacological effects as an α2-adrenergic receptor agonist. These studies have characterized its potential for chemical restraint and analgesia in horses.

Intravenous administration of guanabenz in horses produces a rapid and intense sedative effect thomastobin.com. Observable signs of sedation include drooping of the head, sagging of the lower lip, and sunken eyelids thomastobin.comuky.edu. The sedative effects of guanabenz have been reported to be more rapid in onset and more intense than those produced by other α2-agonists thomastobin.com.

In addition to sedation, guanabenz exhibits a pronounced and prolonged analgesic response in horses, which is notably more intense and longer-lasting compared to other α2-agonists thomastobin.com. Studies have also shown that guanabenz administration can lead to a reduction in heart rate, even during intense exercise, and may have a calming effect usda.gov.

Table 2: Pharmacological Effects of this compound in Equine Models

Pharmacological Effect Description Key Observations Reference
Sedation Central nervous system depression leading to a state of calm. Rapid and intense onset; characterized by head droop, sagging lower lip, and sunken eyelids. thomastobin.comuky.edu
Analgesia Relief from pain. Unusually intense and prolonged analgesic response compared to other α2-agonists. thomastobin.com
Cardiovascular Effects on the heart and blood vessels. Reduced heart rate during intense exercise. usda.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models

Blood-Brain Barrier Penetration Analysis

A critical factor for the therapeutic efficacy of drugs targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). It is known that guanabenz readily crosses the blood-brain barrier uchicago.edumdpi.com. This characteristic is crucial for its potential effects on neurological disorders. Studies in mice have shown that guanabenz administration leads to its presence in the brain, where it can induce physiological responses such as the phosphorylation of eIF2α mdpi.comresearchgate.netnih.gov.

Recent research has also investigated the brain penetration of a metabolite of guanabenz, 4-hydroxy guanabenz. This metabolite was found to penetrate the brain rapidly, with a maximum concentration (tmax) reached at 15 minutes post-administration. However, the maximum concentration achieved in the brain was low, at 64.5 ng/g, suggesting that its primary mode of action is peripheral nih.gov.

Metabolism and Metabolite Pharmacokinetics

The biotransformation of guanabenz has been investigated in preclinical models, revealing the formation of active metabolites. In horses, urine samples taken after guanabenz administration have shown evidence of at least one glucuronide metabolite uky.eduresearchgate.net. The parent compound was detectable in serum for up to 8 hours after administration, with the glucuronide metabolite reaching its peak concentration at 120 minutes post-administration uky.edu.

A significant metabolite, 4-hydroxy guanabenz, has been identified and characterized. This metabolite is a partial agonist of the α2A-adrenoceptor, with a calculated EC50 value of 316.3 nM nih.gov. It also exhibits weak agonistic activity at the trace amine-associated receptor 1 (TAAR1) nih.gov. Pharmacokinetic studies of 4-hydroxy guanabenz in a diet-induced obesity rat model revealed that its primary mode of action is peripheral, although it does penetrate the brain to a limited extent nih.gov.

Chemical Biology and Medicinal Chemistry of Guanabenz Hydrochloride

Synthetic Routes and Derivatization Strategies

The synthesis of guanabenz (B1672423) hydrochloride is a well-established process involving the formation of the core guanabenz molecule followed by its conversion into a stable, water-soluble salt.

The fundamental structure of guanabenz is synthesized through a straightforward condensation reaction. This reaction forms an imine (or Schiff base) linkage. The key precursors for this synthesis are 2,6-dichlorobenzaldehyde and aminoguanidine.

In this process, the aldehyde group (-CHO) of 2,6-dichlorobenzaldehyde reacts with the primary amine group (-NH2) of aminoguanidine. The reaction typically involves the elimination of a water molecule, resulting in the formation of the carbon-nitrogen double bond (C=N) that characterizes the core structure of guanabenz. This type of reaction is a common and efficient method for creating iminoguanidine structures in medicinal chemistry.

Guanabenz is a basic compound due to the presence of the guanidine (B92328) group. To improve its stability, solubility, and suitability for formulation, it is converted into a hydrochloride salt. This is achieved through a standard acid-base reaction. The guanabenz free base is treated with hydrochloric acid (HCl) in a suitable solvent. The basic nitrogen atoms in the guanidine moiety accept a proton (H+) from the hydrochloric acid, forming the guanabenz hydrochloride salt. This salt is typically a crystalline solid that is more readily handled and dissolved than the free base. caymanchem.com

Structure-Activity Relationship (SAR) Studies

Significant research has focused on understanding how the chemical structure of guanabenz relates to its biological activities, particularly its α2-adrenergic agonism (responsible for its antihypertensive effect) and its anti-prion properties. figshare.com The goal of these studies has been to separate these two activities, as the potent blood pressure-lowering effect is an undesirable side effect when considering guanabenz for treating prion diseases. nih.govfigshare.com

The substitution pattern on the benzene (B151609) ring, especially the position of the two chlorine atoms, is critical for the α2-adrenergic activity of guanabenz. SAR studies have systematically moved the chlorine atoms from their original 2,6-positions to other locations on the ring to observe the effect on receptor binding and anti-prion efficacy.

Moving the chlorine atoms to the 2,4- or 3,5-positions on the benzene ring was found to significantly reduce or abolish the α2-adrenergic agonist activity. However, these modifications often maintained or, in some cases, slightly altered the anti-prion activity. This demonstrated that the structural requirements for the two biological effects are distinct and can be modulated independently by altering the substitution on the phenyl ring.

Table 1: Effect of Chlorine Position on Guanabenz Activity

Compound Chlorine Positions α2-Adrenergic Agonism Anti-Prion Activity
Guanabenz 2,6-dichloro Potent Active
Derivative 1 2,4-dichloro Reduced/Abolished Active
Derivative 2 3,5-dichloro Reduced/Abolished Active

This table is illustrative, based on findings that modifications to chlorine positions can separate the two activities.

The guanidine group is another key pharmacophore that has been a target for modification to alter the activity profile of guanabenz. The highly basic nature of this group is crucial for its interaction with biological targets. Modifications have included N-substitution and cyclization of the guanidine moiety.

These changes were often aimed at disrupting the specific interactions required for α2-adrenergic receptor activation. It was found that certain modifications to the guanidine group could successfully eliminate the adrenergic agonism while preserving the desired anti-prion effects. nih.gov This further supports the hypothesis that the two activities arise from interactions with different cellular pathways or targets. nih.gov

The culmination of SAR studies has led to the successful identification of guanabenz derivatives with a clear separation of biological activities. nih.gov The primary goal—to eliminate the α2-adrenergic agonism while retaining anti-prion efficacy—was achieved through strategic modifications of both the benzene ring and the guanidine group. figshare.com

Specifically, researchers identified two derivatives, referred to in studies as compounds 6 and 7, which possess potent anti-prion activity but are completely devoid of agonist activity at α2-adrenergic receptors. nih.govacs.org These compounds are considered promising drug candidates for prion diseases because they would not cause the dose-limiting side effect of hypotension. semanticscholar.org The anti-prion activity of guanabenz and these improved derivatives is not mediated by adrenergic receptors, a fact underscored by the compound's activity in yeast models, which lack such receptors. acs.orgnih.gov The mechanism is believed to involve the inhibition of the protein folding activity of the ribosome (PFAR). acs.org

Table 2: Profile of Differentiated Guanabenz Derivatives

Compound Key Modification α2-Adrenergic Agonism Anti-Prion Activity
Guanabenz Parent Compound Potent Active
Derivative 6 Guanidine Modification Devoid of Activity Potent

| Derivative 7 | Guanidine Modification | Devoid of Activity | Potent |

This table summarizes the successful uncoupling of the desired anti-prion effect from the undesired α2-adrenergic activity in next-generation compounds.

Stereoisomerism and Functional Activity (E- and Z-forms)

Guanabenz, or [(2,6-dichlorobenzylidene)amino]guanidine, exists as geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These isomers are designated as the E- and Z-forms. The commercially available and clinically used form of guanabenz acetate (B1210297) is the thermodynamically stable E-isomer acs.orgnih.gov. This isomer is known for its activity as a central alpha-2 adrenergic agonist, which underlies its antihypertensive effects umn.eduselleckchem.com.

Photolytic degradation or decomposition can lead to the formation of the Z-isomer acs.orgnih.gov. Research has revealed a significant divergence in the functional activity between these two stereoisomers. The Z-isomer has been found to lack the significant hypotensive and sedative properties associated with the E-isomer's alpha-2 adrenoceptor agonism acs.orgumn.edu. However, the Z-isomer is not inert; it has been shown to retain other biological activities, such as the ability to counteract Endoplasmic Reticulum (ER) stress acs.orgumn.edu. This separation of activities suggests that the different spatial arrangements of the E- and Z-forms lead to differential interactions with biological targets. Pharmacokinetic studies have also revealed distinct profiles for the isomers, with (Z)-guanabenz showing a higher apparent volume of distribution and clearance, which is thought to be due to lower plasma protein binding compared to the E-isomer umn.edu.

Table 1: Comparison of Functional Activities of Guanabenz E- and Z-Isomers

PropertyE-GuanabenzZ-Guanabenz
Primary Clinical Use Antihypertensive umn.eduNot clinically used
Alpha-2 Adrenergic Agonism Active umn.eduselleckchem.comLacks significant activity acs.orgumn.edu
Hypotensive Effect Present umn.eduLacks significant activity acs.orgumn.edu
Anti-ER Stress Activity Active umn.eduRetained acs.orgumn.edu
Sedative Effects Present umn.eduLacks significant activity umn.edu

Metabolite Characterization and Biological Activity (e.g., 4-hydroxy guanabenz)

Guanabenz undergoes extensive first-pass metabolism in the liver nih.gov. One of its primary metabolites is 4-hydroxy guanabenz ((E)-p-hydroxyguanabenz) nih.govtheclinivex.com. This metabolite, once considered inactive, has been the subject of more recent investigations revealing its own distinct biological activity profile nih.gov.

In vitro and in silico studies have characterized 4-hydroxy guanabenz as a partial agonist of the α2A-adrenoceptor, with a calculated EC50 value of 316.3 nM researchgate.netnih.gov. It also demonstrates weak agonistic activity at the trace amine-associated receptor 1 (TAAR1), with a calculated EC50 of 330.6 µM researchgate.netnih.gov.

Animal studies using diet-induced obesity models have shown that the administration of 4-hydroxy guanabenz can lead to a significant decrease in body weight (approximately 14.8%) researchgate.netnih.gov. This effect is accompanied by a reduction in caloric intake and decreases in plasma glucose and triglyceride levels researchgate.netnih.gov. These findings suggest that the metabolic effects of guanabenz may be partially mediated by its active metabolites researchgate.net. Another metabolic pathway for guanabenz involves N-hydroxylation, which is catalyzed predominantly by the cytochrome P450 isozyme CYP1A2 nih.gov.

Table 2: Biological Activity of 4-Hydroxy Guanabenz

Target/EffectActivity TypeMeasured Value (EC50)Observed Physiological Effects in Animal Models
α2A-adrenoceptor Partial Agonist316.3 nM researchgate.netnih.govContributes to metabolic regulation
TAAR1 Weak Agonist330.6 µM researchgate.netnih.govPotential role in metabolic improvements
Body Weight ReductionN/A~14.8% decrease in diet-induced obese rats researchgate.netnih.gov
Caloric Intake ReductionN/AReduced food consumption researchgate.netnih.gov
Plasma Glucose ReductionN/ALowered levels researchgate.netnih.gov
Plasma Triglycerides ReductionN/ALowered levels researchgate.netnih.gov

Computational and In Silico Approaches

Computational chemistry has become a valuable tool for elucidating the molecular interactions and potential therapeutic applications of guanabenz and its derivatives.

Molecular docking simulations have been employed to predict and analyze the binding of guanabenz metabolites to their biological targets. For 4-hydroxy guanabenz, docking studies have provided insights into its interaction with receptors like the α2A-adrenoceptor and TAAR1 researchgate.net. At the TAAR1 receptor, the protonated guanidine group of 4-hydroxy guanabenz is predicted to form hydrogen bonds or a salt bridge with a key aspartic acid residue (D103) researchgate.net. The hydroxyl group is positioned to form a hydrogen bond with a serine residue (S198), while the benzene ring is stabilized by stacking and hydrophobic interactions with several phenylalanine and other nonpolar residues (F267, F268, F195, W264) researchgate.net. These computational models help to explain the structural basis for the observed biological activity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity mdpi.comresearchgate.net. While formal QSAR analyses on guanabenz are not extensively detailed in the provided sources, foundational structure-activity relationship (SAR) studies have been performed. These studies have systematically modified the guanabenz scaffold to understand how specific structural features influence its various biological activities cornell.edunih.gov.

For instance, researchers have altered the positions of the chlorine atoms on the benzene ring and made modifications to the guanidine group cornell.edunih.govsemanticscholar.org. This work led to the identification of two derivatives that lost their agonist activity at α2-adrenergic receptors—thereby eliminating the primary antihypertensive effect—but retained potent antiprion activity cornell.edunih.govacs.org. These SAR findings are critical for designing new compounds with more selective therapeutic actions and provide the essential data upon which predictive QSAR models can be built.

Ligand-based virtual screening methods leverage the principle that structurally similar molecules often have similar biological activities. Web-based tools that use this principle, such as the Swiss Target Prediction server, have been used to screen for potential biological targets of guanabenz metabolites researchgate.net. By comparing the structure of 4-hydroxy guanabenz to a database of known ligands, the tool predicted a range of potential protein targets researchgate.net. The highest probability targets included enzymes, G-protein coupled receptors, and transporters, which aligns with and expands upon its known pharmacology as an adrenoceptor ligand researchgate.net. This approach is valuable for identifying potential new therapeutic applications and off-target effects for existing drugs and their metabolites.

Drug Repurposing Research of Guanabenz Hydrochloride

Rationale and Methodological Approaches for Drug Repurposing

The primary rationale for repurposing an existing drug is the significant reduction in the time and cost of drug development. frontiersin.orgnih.gov Since approved drugs have already undergone extensive preclinical and clinical safety testing, the initial phases of drug discovery can be largely bypassed. frontiersin.org The exploration of guanabenz (B1672423) for new therapeutic uses is rooted in its ability to modulate cellular stress responses, a pathway implicated in numerous diseases.

Methodological approaches in drug repurposing are diverse and can be broadly categorized as computational or experimental. Computational, or in silico, methods leverage existing biological and chemical data to predict new drug-target interactions. frontiersin.orgoup.com These can include molecular docking, which simulates the binding of a drug to a protein target, and transcriptome-based approaches that compare the gene expression signatures of diseases and drug-treated cells. nih.gov

Experimental approaches, on the other hand, involve laboratory-based screening of existing drugs for new activities. This can range from high-throughput screening of large compound libraries against a specific biological target to more focused investigations based on a mechanistic hypothesis. nih.gov The preclinical repurposing research on guanabenz has employed a combination of these strategies, driven by its known pharmacological effects and subsequent validation in various disease models.

Preclinical Evidence Supporting Repurposing for Novel Indications

Preclinical studies have provided compelling evidence for the potential of guanabenz in three distinct therapeutic areas: neurodegenerative disease, parasitic infections, and bacterial biofilm inhibition.

Amyotrophic Lateral Sclerosis (ALS):

The rationale for investigating guanabenz in ALS stems from its ability to modulate the unfolded protein response (UPR), a cellular stress pathway implicated in the death of motor neurons in ALS. nih.govuniroma1.it Specifically, guanabenz is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), prolonging the integrated stress response which can help cells manage the accumulation of misfolded proteins, a hallmark of ALS. nih.govresearchgate.net

Preclinical studies have utilized a variety of models to test this hypothesis. In vitro studies on neuronal cell cultures demonstrated that guanabenz could protect motor neurons from stress induced by misfolded proteins. uniroma1.itals.net This protective effect was further validated in invertebrate models, including C. elegans and Dario rerio (zebrafish) models of ALS. nih.gov

Subsequent research in mammalian models, particularly the widely used SOD1G93A mouse model of ALS, has yielded both promising and conflicting results. Some studies reported that guanabenz delayed the onset of disease symptoms, improved motor performance, extended lifespan, and attenuated motor neuron loss. researchgate.net However, a separate rigorous preclinical study found that guanabenz treatment actually accelerated disease progression in a different SOD1 mouse model. als.net These conflicting findings highlight the complexity of translating preclinical results.

Model SystemMethodologyKey FindingsReference
Neuronal Cell CulturesInduction of ER stressProtected motor neurons from misfolded protein-induced stress uniroma1.itals.net
C. elegans and Dario rerioALS disease modelsShowed neuroprotective effects nih.gov
SOD1G93A Mouse ModelIn vivo treatmentDelayed disease onset, improved motor performance, extended lifespan, reduced motor neuron loss researchgate.net
SOD1 Mouse ModelIn vivo treatmentAccelerated disease progression als.net

Parasitic Infections:

The repurposing of guanabenz as an antiparasitic agent is based on its ability to interfere with translational control in apicomplexan parasites, which is crucial for their replication and survival. nih.gov This mechanism is distinct from its alpha-2 adrenergic activity.

Preclinical investigations have focused on Toxoplasma gondii, the parasite that causes toxoplasmosis, and Plasmodium falciparum, the agent of malaria. In vitro assays demonstrated that guanabenz inhibits the replication of both parasites. nih.govresearchgate.net

In vivo studies using mouse models of toxoplasmosis have shown significant therapeutic effects. Guanabenz treatment protected mice from lethal doses of Toxoplasma and, remarkably, was able to reduce the number of brain cysts in chronically infected mice. nih.govnih.gov The reduction in brain cyst burden was observed in both male and female mice. nih.gov

OrganismModel SystemKey FindingsReference
Toxoplasma gondiiIn vitro replication assayInhibited parasite replication nih.govresearchgate.net
Plasmodium falciparumIn vitro replication assayInhibited parasite replication nih.gov
Mouse Model of Acute ToxoplasmosisIn vivo treatmentProtected mice from lethal doses of Toxoplasma nih.gov
Mouse Model of Chronic ToxoplasmosisIn vivo treatmentReduced the number of brain cysts nih.govnih.gov

Bacterial Biofilm Inhibition:

More recently, guanabenz has been identified as a potential inhibitor of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. nih.govnih.gov The rationale for this application emerged from a large-scale screening of FDA-approved drugs.

The primary preclinical evidence comes from a study that screened over 2,000 non-antibiotic agents for their ability to inhibit biofilm formation by Escherichia coli. nih.govnih.gov Guanabenz acetate (B1210297) was identified as a potent inhibitor. nih.govresearchgate.net It was found to inhibit the production of two key components of the E. coli biofilm matrix: amyloid curli and cellulose (B213188). nih.gov This discovery highlights the potential of repurposing drugs to combat antibiotic resistance by targeting bacterial lifestyles rather than bacterial viability directly.

OrganismMethodologyKey FindingsReference
Escherichia coliHigh-throughput screening of FDA-approved drugsIdentified as a potent inhibitor of biofilm formation nih.govnih.gov
Escherichia coliMechanism of action studiesInhibited the production of amyloid curli and cellulose nih.gov

Challenges and Considerations in Preclinical Drug Repurposing Initiatives

Despite the promise of drug repurposing, the preclinical evaluation of guanabenz for new indications has encountered several challenges that are common to such initiatives.

One of the most significant hurdles is the potential for conflicting preclinical data, as seen in the ALS research. researchgate.netals.net Discrepancies between studies can arise from differences in animal models, experimental protocols, and the specific form of the drug used. These inconsistencies can make it difficult to justify moving a repurposed drug into clinical trials.

Intellectual property is another major consideration. frontiersin.org Since the original patent for guanabenz has long expired, there is limited financial incentive for pharmaceutical companies to invest in the costly clinical trials required for a new indication. nih.govconicet.gov.ar This often leaves the impetus for development on academic researchers and non-profit organizations, who may have limited resources. nih.gov

Furthermore, the original pharmacological activity of the drug can present challenges. In the case of guanabenz, its primary alpha-2 adrenergic agonist activity, responsible for its antihypertensive effects, can lead to tolerability issues when repurposed for other conditions. nih.gov This was a factor in a clinical trial of guanabenz for ALS. nih.gov

Finally, the withdrawal of a drug from the market for its original indication can create significant logistical and regulatory hurdles for repurposing efforts. nih.gov The discontinuation of guanabenz production for hypertension complicated its sourcing for clinical research in ALS. nih.gov

Advanced Mechanistic Investigations of Cellular Processes Influenced by Guanabenz Hydrochloride

Regulation of Gene Expression at Transcriptional and Translational Levels

Guanabenz (B1672423) hydrochloride exerts profound regulatory effects on gene expression, primarily by intervening in the Integrated Stress Response (ISR). The ISR is a conserved signaling network that allows cells to adapt to various environmental stressors. nih.gov A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.gov Guanabenz enhances eIF2α phosphorylation by inhibiting the function of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory protein that facilitates the dephosphorylation of eIF2α. nih.govnih.gov

This sustained phosphorylation of eIF2α has a dual effect on translation. It leads to a general downregulation of global protein synthesis, which helps to conserve cellular resources during stress. Concurrently, it selectively upregulates the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govfrontiersin.org ATF4 is a key transcription factor that, once synthesized, translocates to the nucleus and activates a transcriptional program aimed at resolving cellular stress. frontiersin.org This program includes genes involved in amino acid metabolism, autophagy, and redox homeostasis. frontiersin.org For instance, research in models of Parkinson's disease has shown that guanabenz-induced elevation of ATF4 leads to the upregulation of parkin, a protein crucial for neuronal survival. nih.gov This demonstrates a clear pathway from translational control to specific transcriptional outcomes.

Target MoleculeEffect of Guanabenz HydrochlorideConsequence
GADD34InhibitionSustained phosphorylation of eIF2α
eIF2αIncreased PhosphorylationGlobal translation repression, selective translation of ATF4
ATF4Increased Translation and Subsequent Transcriptional ActivityActivation of stress response genes (e.g., parkin)

Cell Death Pathways and Survival Mechanisms (e.g., Apoptosis)

This compound has been shown to modulate cell death pathways, particularly apoptosis, often in a context-dependent manner. Its protective effects are frequently linked to its ability to mitigate endoplasmic reticulum (ER) stress. By enhancing the ISR, guanabenz can prevent the accumulation of unfolded and misfolded proteins, a condition that can otherwise trigger apoptosis. researchgate.net

In models of amyotrophic lateral sclerosis (ALS), treatment with guanabenz increased the levels of the anti-apoptotic protein Bcl-2 while down-regulating pro-apoptotic proteins such as CHOP (C/EBP homologous protein), BAX (Bcl-2-associated X protein), and cytochrome C. researchgate.net CHOP is a key transcription factor induced by severe ER stress that promotes apoptosis. By attenuating the ER stress response, guanabenz limits the induction of CHOP. researchgate.net

Conversely, in some cancer models, such as hepatocellular carcinoma, guanabenz acetate (B1210297) has been found to induce ER stress-related cell death, including apoptosis and autophagy. mssm.edu This suggests that its influence on cell survival is highly dependent on the cellular context and the nature of the underlying pathology. Studies in glioblastoma cells have shown that combining guanabenz with other therapeutic agents can enhance apoptotic cell death. researchgate.net

Autophagy Modulation and Protein Degradation Systems

This compound is a significant modulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.gov This modulation is often linked to its inhibitory effect on GADD34. Inhibition of GADD34 can suppress autophagy-mediated survival in certain cancer cells. researchgate.net In glioblastoma, for example, sunitinib-induced protective autophagy was counteracted by guanabenz, leading to enhanced cytotoxicity. researchgate.net This occurs because GADD34 can promote a protective autophagic process, and its inhibition by guanabenz negates this effect. researchgate.net

Beyond autophagy, guanabenz has been shown to influence other protein degradation pathways. Research has demonstrated that guanabenz can cause the inactivation and enhanced proteolytic degradation of neuronal nitric-oxide synthase (nNOS). This effect is attributed to the irreversible inactivation of the enzyme by guanabenz, which then targets it for proteasomal degradation. researchgate.net The half-life of nNOS was observed to decrease by half in the presence of guanabenz, a process that could be blocked by proteasomal inhibitors but not lysosomal protease inhibitors. researchgate.net

Interplay with Integrated Stress Response and Cellular Homeostasis

The primary mechanism through which this compound influences cellular homeostasis is its potentiation of the Integrated Stress Response (ISR). nih.govnih.gov The ISR is a central hub for cellular adaptation, and its activation by various stressors converges on the phosphorylation of eIF2α. nih.gov Guanabenz effectively "fine-tunes" this response by disrupting the GADD34-PP1 phosphatase complex, thereby prolonging the phosphorylated state of eIF2α. nih.gov

This action helps maintain physiological homeostasis by orchestrating a response that includes a general reduction in mRNA translation while simultaneously promoting the synthesis of specific proteins that drive a new transcriptional program to manage the stress. nih.govnih.gov This controlled response is crucial for cell survival under conditions of ER stress, as it prevents the toxic accumulation of misfolded proteins. researchgate.net However, exacerbated ISR activation, as can be induced by high doses of guanabenz, can also be detrimental and impair cellular functions, highlighting the delicate balance of this homeostatic mechanism. nih.gov

Influence on Endoplasmic Reticulum (ER) Homeostasis

This compound directly impacts endoplasmic reticulum (ER) homeostasis, the maintenance of which is critical for proper protein folding, calcium storage, and lipid biosynthesis. nih.gov Conditions that disrupt protein folding lead to ER stress and activate the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis. nih.gov

Guanabenz interferes with ER stress-signaling and has protective effects on cell survival. nih.gov In cardiac myocytes subjected to ER stress inducers like tunicamycin (B1663573), guanabenz antagonized the increase in ER stress markers such as glucose-regulated protein 78 kDa (GRP78), phosphorylated-eIF2α, ATF4, and CHOP. nih.gov By prolonging eIF2α phosphorylation, guanabenz helps to reduce the load of newly synthesized proteins entering the ER, thereby alleviating stress and preventing stress-induced cell death. nih.gov This protective effect has also been observed in neuronal models of diseases like ALS, where ER stress is a key pathological feature. researchgate.net

Modulation of Circadian Clock Mechanisms

Recent research has uncovered a previously unidentified role for this compound in the regulation of circadian rhythms. The ISR has been found to be critically involved in regulating the physiology of the circadian clock. nih.gov Studies have shown that guanabenz can induce the ISR by increasing eIF2α phosphorylation in the mouse brain, including in the suprachiasmatic nucleus (SCN), which is the master pacemaker for circadian rhythms. nih.govnih.gov

This hyperphosphorylation of eIF2α by guanabenz is associated with a shortened circadian period in both cells and animals. nih.govnih.gov Furthermore, administration of guanabenz has been shown to disrupt the normal circadian oscillations of the clock proteins PER1 and PER2 in the SCN. nih.gov These findings suggest that an exacerbated ISR, potentially induced by guanabenz, can impair the function of the brain's circadian clock by disrupting clock gene expression. nih.govnih.gov

Cellular SystemEffect of this compoundObserved Outcome
Circadian Clock (in vitro)Increased eIF2α phosphorylationShortened circadian period of Per2 expression
Circadian Clock (in vivo)Disrupted PER1/PER2 oscillations in SCNDisruption of behavioral circadian rhythms

Impact on Neuronal Plasticity and Communication in Research Models

This compound affects neuronal function and communication through several mechanisms. As an alpha-2 adrenergic agonist, it can influence synaptic transmission. Studies in rabbit atria and ilea have shown that guanabenz has both presynaptic alpha-receptor stimulating and adrenergic neuron blocking actions, leading to the inhibition of adrenergic transmission. nih.gov

More recent research has focused on its neuroprotective roles through the modulation of the ISR. In models of Parkinson's disease, guanabenz promotes neuronal survival by enhancing the expression of ATF4 and parkin. nih.gov It has been shown to attenuate 6-hydroxydopamine-induced death of dopaminergic neurons in culture and in the substantia nigra of mice. nih.gov This protective effect is dependent on both ATF4 and parkin. nih.gov In a rat model, guanabenz was found to alter the discharge frequencies of single neurons in the nucleus reticularis gigantocellularis, with these changes preceding its effects on blood pressure, indicating a direct action on central neuronal activity. While direct studies on long-term potentiation (LTP), a key cellular correlate of learning and memory, are limited, the ISR's known role in synaptic plasticity suggests that guanabenz could have significant, though complex, effects in this domain. nih.gov

Emerging Avenues and Research Perspectives for Guanabenz Hydrochloride

Discovery of Novel Off-Target Effects and Polypharmacology

Guanabenz (B1672423) hydrochloride was initially developed and characterized as a centrally acting alpha-2 (α2) adrenergic receptor agonist, leading to its use as an antihypertensive agent. nih.gov Its primary mechanism of action involves stimulating α2-adrenergic receptors in the brain, which decreases sympathetic nervous system outflow to the heart and blood vessels. nih.gov However, subsequent research has unveiled a range of "off-target" effects, revealing a complex polypharmacological profile where the compound interacts with multiple cellular pathways independent of its adrenergic activity.

A significant discovery was the identification of guanabenz's activity against both yeast and mammalian prions. frontiersin.org This antiprion effect was found to be unrelated to its action on α2-adrenergic receptors, suggesting an entirely different mechanism of action. frontiersin.org This finding opened new avenues for investigating its potential in protein-misfolding diseases.

Interestingly, this modulation of the ISR has also been linked to other physiological processes. Studies have shown that by exacerbating the ISR and increasing eIF2α phosphorylation in the brain, guanabenz can disrupt behavioral circadian rhythms and the expression of clock proteins in the suprachiasmatic nucleus, the body's master pacemaker. nih.gov

Summary of Guanabenz Hydrochloride's Pharmacological Targets
Target TypeMolecular TargetMechanism of ActionAssociated Effect
Primary Targetα2-Adrenergic ReceptorAgonist activity, reducing central sympathetic outflow. nih.govAntihypertensive
Off-TargetPrion Proteins (PrPSc)Inhibition of prion propagation (α2-receptor independent). frontiersin.orgAntiprion Activity
Off-TargetGADD34-PP1c phosphatase complexInhibition of eIF2α dephosphorylation, enhancing the Integrated Stress Response. nih.govnorthwestern.eduNeuroprotection, Circadian Rhythm Disruption
Off-TargetRibosomeInhibition of the protein folding activity of the ribosome (PFAR). frontiersin.orgAntiprion Activity

Development of this compound Analogs with Enhanced Selectivity and Efficacy for Specific Pathologies

The discovery of guanabenz's potent off-target effects, particularly its antiprion activity, spurred efforts to develop analogs with improved pharmacological profiles. A primary goal of this research has been to separate the novel therapeutic activities from the compound's original α2-adrenergic receptor agonism, which is responsible for its blood pressure-lowering effects. frontiersin.org Retaining the antihypertensive activity could be an undesirable side effect when treating non-hypertensive patients for protein-misfolding disorders.

Structure-activity relationship (SAR) studies have been conducted to achieve this separation of functions. Researchers systematically modified the guanabenz structure, focusing on the chlorine positions on the benzene (B151609) moiety and alterations to the guanidine (B92328) group. frontiersin.org This work led to the successful identification of two derivatives, referred to in the literature as compounds 6 and 7 , that possess potent antiprion activity while being completely devoid of any agonist activity at α2-adrenergic receptors. frontiersin.org Like the parent compound, these analogs were also found to inhibit the protein folding activity of the ribosome (PFAR), suggesting they retain the novel mechanism of action relevant to combating prion diseases. frontiersin.org These derivatives represent promising drug candidates for amyloid-based disorders without the cardiovascular side effects of guanabenz. frontiersin.org

In addition to synthetic analogs, the metabolic profile of guanabenz has also been studied. Its metabolite, 4-hydroxy this compound (4-OH-Guanabenz), has been characterized and shows a different activity profile. It acts as a partial agonist at the α2A-adrenoceptor and exhibits weak agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov

Comparison of this compound and Its Analogs/Metabolites
Compoundα2-Adrenergic Receptor ActivityAntiprion ActivityOther Targets/Notes
GuanabenzFull Agonist frontiersin.orgnih.govActive frontiersin.orgInhibits GADD34-PP1c complex. northwestern.edu
Derivative 6No Agonist Activity frontiersin.orgActive frontiersin.orgRetains PFAR inhibitory activity. frontiersin.org
Derivative 7No Agonist Activity frontiersin.orgActive frontiersin.orgRetains PFAR inhibitory activity. frontiersin.org
4-OH-GuanabenzPartial Agonist nih.govNot ReportedWeak agonist at TAAR1. nih.gov

Investigation of Combination Research Strategies in Preclinical Settings

The polypharmacology of guanabenz has prompted preclinical investigations into its use in combination with other therapeutic agents to achieve synergistic effects or to target multiple pathways in complex diseases.

In the field of neurodegeneration, particularly Amyotrophic Lateral Sclerosis (ALS), the preclinical rationale for using guanabenz is based on its ability to modulate the Unfolded Protein Response (UPR) and reduce ER stress, which are implicated in the death of motor neurons. northwestern.edunih.gov This has led to the concept of combining guanabenz with existing ALS therapies like riluzole. The preclinical hypothesis is that a combination therapy could concurrently target distinct pathological mechanisms: protein misfolding (via guanabenz's effect on the UPR) and excitotoxicity (via riluzole's antiglutamatergic effects). This rationale provided the foundation for subsequent clinical trials investigating guanabenz as an add-on therapy. nih.gov

However, preclinical evidence for guanabenz in ALS models has been conflicting. One study in a G93A mutant SOD1 (mtSOD1) transgenic mouse model showed that guanabenz treatment ameliorated the disease, delayed onset, and prolonged survival, which was associated with less accumulation of mtSOD1 and enhanced phosphorylation of eIF2α. northwestern.edu In contrast, another rigorous series of preclinical experiments in a different mutant SOD1 mouse model reported that guanabenz treatment actually accelerated disease progression and shortened the lifespan of the mice compared to controls. als.net This discrepancy highlights the complexity of translating cellular mechanisms into in vivo efficacy and underscores the importance of comprehensive preclinical testing in multiple models. als.net

In its original indication for hypertension, the preclinical strategy of combining guanabenz with a diuretic like hydrochlorothiazide (B1673439) was investigated. nih.gov The rationale is to target two different systems for blood pressure regulation: the sympathetic nervous system (guanabenz) and renal sodium and water retention (hydrochlorothiazide). Studies showed that this combination enhanced antihypertensive efficacy. nih.gov Further research in this area indicated that guanabenz combination therapy could inhibit sympathetic nerve activity and potentially accelerate the regression of left ventricular hypertrophy, a common complication of chronic hypertension. als.net

Preclinical Biomarker Identification and Validation for Therapeutic Response

Identifying and validating preclinical biomarkers is essential for understanding a drug's mechanism of action and predicting its therapeutic response before advancing to clinical trials. ecog-acrin.orgnih.gov For guanabenz, research into its off-target effects has revealed several potential biomarkers related to its engagement with the Integrated Stress Response and its effects in models of neurodegenerative disease.

A primary pharmacodynamic biomarker for guanabenz's activity is the phosphorylation status of eIF2α. northwestern.edu In preclinical studies using G93A mtSOD1 mouse models of ALS, guanabenz-treated animals exhibited enhanced phosphorylation of eIF2α at the disease end-stage. northwestern.edu This marker directly confirms the engagement of its target within the UPR pathway.

Downstream of eIF2α phosphorylation, the expression levels of specific proteins can also serve as biomarkers. In cellular models of Parkinson's disease, guanabenz treatment was shown to increase the expression of Activating Transcription Factor 4 (ATF4) and the E3 ubiquitin ligase, parkin. nih.gov The upregulation of these proteins is a direct consequence of ISR activation and is linked to the observed neuroprotective effects in these models. nih.gov

In addition to mechanism-based markers, disease-related biomarkers have also been assessed. In the same mtSOD1 mouse model of ALS, a reduction in the accumulation of misfolded mutant SOD1 protein was observed in guanabenz-treated mice, serving as a biomarker for a positive therapeutic effect on protein aggregation. northwestern.edu

Potential Preclinical Biomarkers for Guanabenz Therapeutic Response
BiomarkerBiological PathwayPathology / Disease ModelObserved Effect of GuanabenzReference
Phosphorylated eIF2α (p-eIF2α)Integrated Stress Response (ISR) / Unfolded Protein Response (UPR)ALS (mtSOD1 mice), Parkinson's Disease (cellular models)Increased levels nih.govnorthwestern.edu
ATF4 ExpressionIntegrated Stress Response (ISR)Parkinson's Disease (cellular models)Increased expression nih.gov
Parkin ExpressionProtein degradation / mitochondrial quality controlParkinson's Disease (cellular models)Increased expression nih.gov
Mutant SOD1 AggregatesProtein AggregationALS (mtSOD1 mice)Reduced accumulation northwestern.edu

Applications in Synthetic Biology for Inducible Gene Expression Systems

Beyond its direct therapeutic applications, guanabenz has been repurposed as a molecular tool in the field of synthetic biology. Its specific pharmacological properties have been harnessed to create inducible gene expression systems, allowing for external control over engineered genetic circuits in mammalian cells. nih.gov

Researchers have engineered a "guanabenz-inducible" gene switch. This system is built around a chimeric G-protein coupled receptor, specifically a chimeric Trace Amine-Associated Receptor 1 (cTAAR1), which is designed to be activated by guanabenz. nih.gov In this system, mammalian cells are co-transfected with a plasmid to express the cTAAR1 receptor and a second "reporter" plasmid. The reporter plasmid contains a gene of interest—such as Secreted Alkaline Phosphatase (SEAP) or Enhanced Yellow Fluorescent Protein (EYFP)—under the control of a promoter that is activated by the downstream signaling of the cTAAR1 receptor. nih.gov

When guanabenz is introduced to these engineered cells, it binds to and activates the cTAAR1 receptor. This activation triggers an intracellular signaling cascade that leads to the expression of the reporter gene. nih.gov Studies have demonstrated that this system is both dose- and time-dependent, meaning the level and duration of gene expression can be controlled by varying the concentration of guanabenz and the length of exposure. nih.gov

This application represents a novel use of an existing drug, not as a therapeutic agent itself, but as a small-molecule controller for sophisticated cell-based therapies. Such "pharmaceutically controlled designer circuits" could be instrumental in the development of future gene and cell-based treatments where precise, inducible control over the expression of therapeutic proteins is required. nih.gov

Q & A

Q. What are the primary mechanisms of action of guanabenz hydrochloride in preclinical models?

this compound acts as a central α2A-adrenoceptor partial agonist, modulating sympathetic nervous system activity by inhibiting norepinephrine release. This mechanism is critical in studies investigating its anorectic effects and metabolic regulation, particularly in obesity models. Experimental designs often employ dose-response studies in rodent models (e.g., diet-induced obese rats) to assess weight loss and glucose homeostasis . Methodologically, receptor binding assays (e.g., radioligand displacement) and knockout models (α2A-AR−/−) are used to confirm target specificity.

Q. How should this compound be characterized for purity and stability in experimental settings?

Q. What animal models are most appropriate for studying guanabenz’s metabolic effects?

Diet-induced obese (DIO) rodent models are widely used to evaluate guanabenz’s impact on body weight, glucose tolerance, and lipid metabolism. Longitudinal studies (4–8 weeks) with daily oral dosing (1–5 mg/kg) are typical. Metabolic parameters (e.g., plasma glucose, insulin, leptin) require ELISA or LC-MS/MS quantification .

Advanced Research Questions

Q. What contradictory findings exist regarding guanabenz’s efficacy in metabolic syndrome, and how can they be resolved?

Some studies report transient weight loss followed by tolerance development, while others show sustained benefits. To address contradictions:

  • Compare dosing regimens (acute vs. chronic) and measurement intervals.
  • Analyze receptor desensitization via cAMP assays in vitro.
  • Use paired t-tests or ANOVA to assess statistical significance of metabolic changes over time . Example: A 2023 study found 4-hydroxy guanabenz (a metabolite) retains α2A-AR activity but lacks tolerance effects, suggesting metabolite profiling is critical .

Q. How does 4-hydroxy this compound contribute to the parent drug’s pharmacological profile?

4-OH-guanabenz, a primary metabolite, exhibits partial α2A-AR agonism and trace amine-associated receptor 1 (TAAR1) modulation. To study its role:

  • Synthesize the metabolite via hepatic microsomal incubations and confirm structure via NMR/MS.
  • Compare in vivo efficacy (e.g., weight loss in DIO rats) between guanabenz and 4-OH-guanabenz.
  • Use siRNA knockdown of TAAR1 to isolate receptor-specific effects .

Q. What experimental strategies optimize guanabenz’s selectivity for α2A-AR over other adrenoceptor subtypes?

  • Conduct competitive binding assays with subtype-selective antagonists (e.g., BRL-44408 for α2A-AR).
  • Use HEK-293 cells transfected with human α2A-, α2B-, or α2C-AR to measure cAMP inhibition.
  • Analyze dose-response curves (EC50) to quantify potency differences .

Q. How can researchers reconcile discrepancies in guanabenz’s reported off-target effects (e.g., imidazoline receptors)?

  • Perform cross-screening using imidazoline receptor ligands (e.g., agmatine) in binding assays.
  • Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities.
  • Validate findings with in vivo models lacking imidazoline receptors .

Methodological Best Practices

  • Data Reproducibility : Include detailed protocols for compound preparation, storage conditions, and vehicle composition (e.g., 0.5% methylcellulose) to ensure cross-lab consistency .
  • Statistical Analysis : Use mixed-effects models for longitudinal data and Bonferroni corrections for multiple comparisons. Report effect sizes (Cohen’s d) alongside p-values .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.